N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-26-18-9-8-17-21-16(11-24(17)23-18)13-6-7-14(20)15(10-13)22-19(25)12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSOOKWARQULJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN4O3 |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 953245-13-1 |
The structure includes a fluoro group, a methoxy group, and an imidazo[1,2-b]pyridazin moiety, which contribute to its potential reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanism remains under investigation but is believed to involve the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Antimicrobial Properties
Research indicates that compounds with similar imidazo[1,2-b]pyridazin structures exhibit antimicrobial activity. Preliminary studies suggest that this compound may also demonstrate effectiveness against various microbial pathogens. The presence of the imidazo moiety is known to enhance bioactivity in related compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Methoxy Group : This group can influence solubility and bioavailability.
- Imidazo Moiety : Known for its role in enhancing biological interactions with target proteins.
Preclinical Studies
In a study investigating similar compounds, it was observed that modifications in the imidazo[1,2-b]pyridazine structure led to significant variations in biological activity. For example:
- Compound Modification : Replacing certain functional groups improved potency against specific targets while reducing toxicity profiles.
Toxicological Profiles
Research has indicated that structural modifications can lead to varying toxicological outcomes. For instance:
- Cataract Formation : Some related compounds have shown adverse effects such as cataract formation in animal models, emphasizing the need for careful evaluation of new derivatives.
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Chlorine Substitution: The target compound’s 2-fluoro substituent (atomic radius: ~0.64 Å) contrasts with the 2-chloro analog (atomic radius: ~0.99 Å) in . Chlorine’s larger size may sterically hinder target binding but enhance lipophilicity (ClogP +0.5–1.0 vs. F) .
Cyclopentanecarboxamide vs. Benzamide Backbone: The target’s cyclopentanecarboxamide introduces a non-aromatic, conformationally flexible group, reducing planarity versus the rigid benzamide in . ~15 μM for benzamide analogs) .
Methoxyimidazopyridazine Stability :
- The conserved 6-methoxy group in all three compounds likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the imidazopyridazine ring .
Hypothetical Pharmacological Implications
- Target Compound : The cyclopentanecarboxamide’s flexibility may improve selectivity for kinases with larger hydrophobic pockets (e.g., CDK or JAK family kinases). Its fluorine atom balances lipophilicity and polarity, favoring blood-brain barrier penetration if required .
- 3,4-Difluorobenzamide Analog (): The trifluorinated benzamide increases molecular weight (~398 vs.
- 2-Chloro Analog () : Chlorine’s larger size may reduce binding affinity to compact active sites (e.g., EGFR-TK) but improve off-target effects in lipid-rich environments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Construct the imidazo[1,2-b]pyridazine ring via condensation of aminopyridazine derivatives with α-haloketones .
Functionalization : Introduce the 2-fluoro-5-substituted phenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Amidation : Couple the cyclopentanecarboxamide moiety using carbodiimide-mediated coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Key Conditions : Reactions are optimized at 60–80°C under inert gas (N₂/Ar), with purity monitored via TLC and HPLC .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C2, methoxy at C6 of imidazo[1,2-b]pyridazine) .
- LC-MS : Validates molecular weight (C₂₁H₂₀F₂N₄O₂; MW 394.4 g/mol) and detects impurities .
- X-ray Crystallography : Resolves conformational details of the cyclopentane and imidazo[1,2-b]pyridazine moieties (if crystals are obtainable) .
Q. What are the primary biological targets of this compound?
- Hypothesized Targets :
- Kinase Inhibition : Structural analogs (e.g., imidazo[1,2-b]pyridazines) inhibit mTOR and VEGFR2 kinases via ATP-binding pocket interactions .
- Epigenetic Modulation : Methoxy and fluorine groups may enhance DNA-binding affinity, as seen in related benzamide derivatives .
- Screening Methods : Use kinase profiling assays (e.g., ELISA) and cellular models (e.g., cancer cell lines) to prioritize targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Critical Substituents :
- Experimental Design : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or removing fluorine) and compare IC₅₀ values in kinase inhibition assays .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Case Example : If in vitro assays show potent mTOR inhibition (IC₅₀ = 10 nM), but in vivo tumor models lack efficacy:
- Possible Causes : Poor bioavailability, rapid metabolism, or off-target effects.
- Resolution Strategies :
ADME Profiling : Assess solubility (e.g., shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (liver microsomes) .
Formulation Optimization : Use nanoemulsions or prodrug strategies to enhance pharmacokinetics .
Q. What methodologies are suitable for studying its metabolic pathways?
- Approaches :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-HRMS .
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic products in rodent models.
- Key Enzymes : CYP3A4/5 and CYP2D6 are likely involved due to the compound’s aromatic and amide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
